N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a series of reactions involving cyclization and functional group modifications.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced to the pyrimidine ring through a substitution reaction.
Synthesis of the chromene moiety: The chromene moiety is prepared separately through a series of reactions, including cyclization and oxidation.
Coupling of the pyrimidine and chromene moieties: The final step involves coupling the pyrimidine and chromene moieties through a condensation reaction to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, resulting in the cleavage of specific bonds within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide: This compound shares a similar pyrimidine structure but differs in the attached moiety.
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: This compound has a similar pyrimidine ring but features a different substituent.
N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide: This compound also contains a pyrimidine ring but is coupled with a benzo[b]thiophene moiety.
The uniqueness of this compound lies in its specific combination of the pyrimidine and chromene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(14-7-12-3-1-2-4-16(12)24-18(14)23)19-9-13-8-15(11-5-6-11)21-10-20-13/h1-4,7-8,10-11H,5-6,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIKECUXFOUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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